Cas no 2549049-83-2 (1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione)

1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione 化学的及び物理的性質
名前と識別子
-
- 1,4-Dihydro-1-(2-methylpropyl)-4-(2-propyn-1-yl)-2,3-pyrazinedione
- 2549049-83-2
- 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- 1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
-
- インチ: 1S/C11H16N2O2/c1-4-5-12-6-7-13(8-9(2)3)11(15)10(12)14/h1,9H,5-8H2,2-3H3
- InChIKey: XDOACSKEPLFYOQ-UHFFFAOYSA-N
- ほほえんだ: O=C1C(N(CC#C)CCN1CC(C)C)=O
計算された属性
- せいみつぶんしりょう: 208.121177757g/mol
- どういたいしつりょう: 208.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 314
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 40.6Ų
じっけんとくせい
- 密度みつど: 1.122±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 295.3±42.0 °C(Predicted)
- 酸性度係数(pKa): -4.24±0.20(Predicted)
1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6782-3659-10μmol |
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
2549049-83-2 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6782-3659-50mg |
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
2549049-83-2 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6782-3659-5μmol |
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
2549049-83-2 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6782-3659-15mg |
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
2549049-83-2 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6782-3659-25mg |
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
2549049-83-2 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6782-3659-10mg |
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
2549049-83-2 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6782-3659-75mg |
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
2549049-83-2 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6782-3659-100mg |
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
2549049-83-2 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6782-3659-2μmol |
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
2549049-83-2 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6782-3659-1mg |
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
2549049-83-2 | 1mg |
$54.0 | 2023-09-07 |
1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione 関連文献
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dioneに関する追加情報
Introduction to 1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione (CAS No. 2549049-83-2)
The compound 1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione, identified by its CAS number 2549049-83-2, represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This heterocyclic compound features a unique structural framework that combines a tetrahydropyrazine core with alkyl and alkyne substituents, making it a promising candidate for further exploration in drug discovery and material science.
Structurally, the molecule consists of a six-membered ring system derived from pyrazine, which has been partially saturated to form a tetrahydropyrazine scaffold. The presence of two key functional groups—a (2-Methylpropyl) group at the 1-position and a (prop-2-yn-1-yl) group at the 4-position—contributes to its distinctive chemical properties. These substituents not only influence the compound's solubility and reactivity but also open up possibilities for diverse interactions with biological targets.
In recent years, there has been growing interest in tetrahydropyrazine derivatives due to their potential applications in medicinal chemistry. The flexibility of the tetrahydropyrazine ring allows for the introduction of various substituents, enabling the design of molecules with tailored pharmacological profiles. The (prop-2-yn-1-yl) group, in particular, introduces a triple bond that can participate in further functionalization or serve as a handle for covalent bonding interactions with biological targets.
One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. Researchers have been exploring how modifications to the tetrahydropyrazine core can enhance binding affinity and selectivity for specific biological receptors. For instance, studies have shown that substituents at the 1 and 4 positions can significantly influence the compound's interaction with enzymes and receptors involved in neurological disorders.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, which has accelerated the discovery process for novel drug candidates. The structural features of 1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione make it an attractive candidate for virtual screening against large databases of biological targets. This approach has already led to several promising hits in early-stage drug discovery programs.
The synthesis of this compound presents an interesting challenge due to its complex architecture. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. However, recent innovations in synthetic methodology have made it possible to access such heterocyclic compounds more efficiently. Techniques such as transition-metal-catalyzed coupling reactions have been particularly useful in constructing the desired carbon-carbon bonds.
Beyond its pharmaceutical applications, this compound has also garnered attention in materials science due to its unique electronic properties. The conjugated system formed by the pyrazine ring and the alkyne substituent can exhibit interesting optical and electronic characteristics, making it a potential candidate for use in organic electronics or as a precursor for advanced materials.
Current research is focused on expanding the chemical space explored by this class of compounds by introducing novel substituents and exploring different synthetic strategies. By leveraging cutting-edge technologies such as flow chemistry and biocatalysis, scientists are able to generate libraries of derivatives more rapidly than ever before. This rapid expansion of molecular diversity is essential for identifying new leads with improved therapeutic potential.
The potential applications of 1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione extend beyond traditional drug discovery into areas such as agrochemicals and specialty chemicals. Its unique structural features make it amenable to further derivatization into molecules with specific functionalities tailored for industrial use.
In conclusion,1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione (CAS No. 2549049-83-2) is a versatile compound with significant potential across multiple domains of chemical research. Its structural complexity and functional diversity make it an exciting subject for further investigation into both medicinal chemistry and materials science applications.
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